ethyl 4-hydroxy-7-methylquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-methyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-6-8(2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOMNKPYBWQMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508220 | |
| Record name | Ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41460-18-8 | |
| Record name | Ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of Isatoic Anhydrides
The preparation of ethyl 4-hydroxy-7-methylquinoline-3-carboxylate often begins with the synthesis of substituted isatoic anhydrides from 2-aminobenzoic acids. A green chemistry approach employs triphosgene (bis(trichloromethyl) carbonate) as a cyclizing agent in tetrahydrofuran (THF) at room temperature. For example, 2-amino-4-methylbenzoic acid reacts with triphosgene to form the corresponding isatoic anhydride, which serves as a key electrophilic intermediate. This method avoids traditional phosgene gas, enhancing safety and reproducibility.
Reaction Conditions :
Step 2: Cyclocondensation with Ethyl Acetoacetate
The second step involves reacting the isatoic anhydride with the sodium enolate of ethyl acetoacetate in N,N-dimethylacetamide (DMAc). The enolate is generated in situ using sodium hydroxide, facilitating nucleophilic attack on the anhydride’s electrophilic carbonyl group. Cyclization proceeds via a 6-exo-trig mechanism, followed by tautomerization to yield the quinoline core.
Mechanistic Insights :
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Enolate Formation : Ethyl acetoacetate deprotonates in the presence of NaOH, forming a resonance-stabilized enolate.
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Nucleophilic Attack : The enolate attacks the anhydride’s ester carbonyl, forming a tetrahedral intermediate that collapses to release CO₂.
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Cyclization and Aromatization : Intramolecular attack by the aniline nitrogen on the ketone group initiates ring closure, followed by dehydration to yield the 4-hydroxyquinoline derivative.
Optimization Highlights :
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Solvent : DMAc enhances reaction efficiency due to its high polarity and boiling point (165°C).
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Temperature : Reactions conducted at 80–100°C achieve complete conversion within 4–6 hours.
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Yield : 60–75% for the quinoline product after recrystallization.
Cyclization of Enamines from Enol Ethers
Enamine Formation via Acylation of Malonic Esters
An alternative route, described in a patent, involves the acylation of diethyl malonate with substituted benzoyl chlorides. For instance, 2,4-dichloro-5-fluoro-3-methylbenzoic acid chloride reacts with diethyl malonate in toluene under basic conditions (Mg shavings and H₂SO₄), forming a β-ketoester intermediate. Subsequent treatment with ethyl orthoformate and acetic anhydride generates an enol ether, which undergoes cyclization upon heating.
Key Steps :
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Acylation : Diethyl malonate + benzoyl chloride → β-ketoester.
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Enol Ether Formation : β-ketoester + ethyl orthoformate → enol ether.
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Cyclization : Thermal treatment (80–180°C) in dimethylformamide (DMF) induces ring closure.
Industrial Considerations :
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Scale-Up : Batch reactors with temperature-controlled jacketing ensure consistent heat distribution.
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Purification : Crude products are recrystallized from methanol/water mixtures, achieving >95% purity.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Two-Step Cyclocondensation | 2-Aminobenzoic acids | THF/DMAc, 80–100°C | 60–75% | Green chemistry, high regioselectivity | Requires toxic triphosgene |
| Enamine Cyclization | Diethyl malonate, benzoyl chlorides | Toluene/DMF, 80–180°C | 50–65% | Scalable for industrial production | Multi-step, low atom economy |
Industrial Production and Process Optimization
Large-scale synthesis prioritizes cost-effectiveness and safety. The two-step method is favored in pharmaceutical settings due to its regioselectivity and compatibility with continuous flow systems. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: 4-oxo-7-methylquinoline-3-carboxylate.
Reduction: 4-hydroxy-7-methylquinoline-3-methanol.
Substitution: 4-hydroxy-7-methylquinoline-3-carboxamide.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-7-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
Substituent Effects at Position 7
The methyl group at position 7 in the target compound contrasts with halogen (Cl, F), trifluoromethyl (CF₃), and methoxy (OCH₃) groups in analogs:
- Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4): Dual halogenation (Cl, F) elevates molecular weight (269.66 g/mol) and lipophilicity (LogP = 2.50), improving membrane permeability but possibly reducing solubility .
- Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 391-02-6): The CF₃ group introduces strong electron-withdrawing effects, altering electronic distribution and increasing metabolic stability compared to the methyl group .
Table 1: Substituent Impact at Position 7
*Estimated based on molecular formula.
Ester Group Variations at Position 3
Replacing the ethyl ester with methyl or carboxylic acid groups alters pharmacokinetics:
- Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (): Methyl esters generally exhibit faster hydrolysis in vivo, reducing half-life compared to ethyl esters .
- 4-Hydroxy-7-methylquinoline-3-carboxylic acid (CAS 256923-25-8): The free acid form increases water solubility but may limit blood-brain barrier penetration .
Positional Isomerism and Functional Group Modifications
- Ethyl 4-[(2-hydroxyphenyl)amino]-7-CF₃-3-COOEt (CAS 881941-31-7): The 2-hydroxyphenylamino group introduces hydrogen-bonding capacity, improving target affinity .
Biological Activity
Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is a quinoline derivative characterized by the following structural features:
- Molecular Formula : C12H11NO3
- Molecular Weight : Approximately 219.22 g/mol
The presence of the hydroxyl group at the 4-position and the methyl group at the 7-position significantly influence its biological activity and reactivity.
Antimicrobial Properties
Studies have indicated that this compound exhibits notable antimicrobial activity against various pathogens. Research has shown its effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections caused by resistant microorganisms.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly its ability to inhibit cell proliferation in cancerous cell lines. The mechanism of action appears to involve the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division. This inhibition can lead to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. Preliminary findings suggest that it may reduce inflammation through modulation of inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Ethyl 4-hydroxyquinoline-3-carboxylate | Lacks methyl group at position 7 | Reduced antimicrobial activity |
| Ethyl 4-hydroxy-7-trifluoromethylquinoline-3-carboxylate | Contains trifluoromethyl group | Altered pharmacological profile |
| Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate | Bromine substitution at position 8 | Enhanced reactivity but varied activity |
This table illustrates how structural variations can impact the biological activities of quinoline derivatives, highlighting the significance of the methyl group at position 7 in this compound.
Case Studies
- Antimicrobial Study : In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Candida albicans. The compound demonstrated significant inhibition zones compared to standard antibiotics, indicating strong antimicrobial potential.
- Cancer Cell Line Research : A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
- Inflammatory Response : Research published in Pharmacological Reports examined the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers following administration, supporting its use in inflammatory conditions.
Q & A
Q. What are the common synthetic routes for ethyl 4-hydroxy-7-methylquinoline-3-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted aniline derivatives and diethyl ethoxymethylenemalonate, followed by cyclization under acidic conditions. For example, a modified Gould-Jacobs reaction can be employed, where:
Step 1 : Ethyl 3-(7-methyl-4-hydroxyquinolin-3-yl)propanoate is formed via condensation.
Step 2 : Cyclization using polyphosphoric acid (PPA) or H₂SO₄ yields the quinoline core.
Optimization strategies include:
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Catalyst Screening : Testing Brønsted vs. Lewis acids (e.g., PPA vs. ZnCl₂) to improve cyclization efficiency.
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Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
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Temperature Control : Maintaining 80–100°C during cyclization minimizes side reactions.
Typical yields range from 45% to 68% depending on substituent steric effects .- Data Table : Synthetic Route Comparison
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Gould-Jacobs Modified | PPA | Toluene | 110 | 62 |
| Acid-Catalyzed | H₂SO₄ | DMF | 90 | 55 |
Q. How do the structural features of this compound influence its physicochemical properties and reactivity?
- Methodological Answer : Key structural elements include:
- 4-Hydroxy Group : Enhances hydrogen-bonding capacity, affecting solubility (logP ~2.1) and crystallinity.
- 7-Methyl Substituent : Increases lipophilicity, influencing membrane permeability in biological assays.
- Ethyl Ester : Provides a handle for derivatization (e.g., hydrolysis to carboxylic acid).
Reactivity is dominated by the quinoline core’s electrophilic aromatic substitution (e.g., halogenation at C-6/C-8 positions under mild conditions). Stability studies show degradation at pH >10 due to ester hydrolysis .
Q. What spectroscopic and chromatographic methods are recommended for characterizing and validating the purity of this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) confirms substituent positions: δ 8.45 (s, H-2), δ 6.85 (d, H-5), δ 2.40 (s, 7-CH₃).
- HPLC : Reverse-phase C18 column (gradient: 0.1% TFA in H₂O/MeCN) with UV detection at 254 nm; retention time ~8.2 min.
- Mass Spectrometry : ESI-MS m/z 261.1 [M+H]⁺.
Purity ≥95% is achievable via recrystallization from ethanol/water (3:1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions or cellular models. To address this:
Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ reproducibility in enzyme inhibition assays).
Control Experiments : Test for off-target effects using knockout cell lines or competitive binding assays.
Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for differences in solvent/DMSO concentrations.
For example, discrepancies in antimicrobial activity may stem from variations in bacterial strain susceptibility or nutrient media composition .
Q. What computational modeling approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to targets like DNA gyrase or kinase domains. Focus on the 4-hydroxy group’s role in hydrogen bonding.
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes.
- QSAR Models : Train models on analogs (e.g., 7-Cl or 6-F derivatives) to predict bioactivity cliffs.
Computational predictions should be validated via SPR (surface plasmon resonance) for binding affinity .
Q. What experimental strategies are effective in elucidating the metabolic stability and degradation pathways of this compound in physiological environments?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor; monitor via LC-MS/MS for oxidative metabolites (e.g., hydroxylation at C-5).
- Forced Degradation : Expose to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions.
- Degradation Product Isolation : Use preparative HPLC to isolate major degradation products (e.g., carboxylic acid from ester hydrolysis) and characterize via HRMS/NMR.
Stability data under physiological pH (7.4) and temperature (37°C) are critical for pharmacokinetic profiling .
Structural Analogs and Comparative Analysis
- Data Table : Key Structural Analogs
| Compound Name | Modifications | Unique Properties |
|---|---|---|
| Ethyl 4-chloro-6-methylquinoline-3-carboxylate | Cl at C-4, CH₃ at C-6 | Enhanced electrophilicity |
| Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate | F at C-7 | Improved metabolic stability |
| Ethyl 4-amino-6-methoxyquinoline-3-carboxylate | NH₂ at C-4, OCH₃ at C-6 | Higher solubility in aqueous media |
| Source: Structural comparisons from related quinoline derivatives . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
